molecular formula C6H3Cl2NO4S B1461730 3-Chloro-4-nitrobenzene-1-sulfonyl chloride CAS No. 64835-30-9

3-Chloro-4-nitrobenzene-1-sulfonyl chloride

Cat. No. B1461730
CAS RN: 64835-30-9
M. Wt: 256.06 g/mol
InChI Key: BYKPVHSGMXQEEY-UHFFFAOYSA-N
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Description

3-Chloro-4-nitrobenzene-1-sulfonyl chloride is a chemical compound used in the preparation of functionalized 1H-indenes via copper-catalyzed arylative cyclization . It also serves as a precursor in the synthesis of N-arylsulfonyl-3-acylindole arylcarbonyl hydrazone derivatives that show potential nematicidal activity .


Synthesis Analysis

The synthesis of 3-Chloro-4-nitrobenzene-1-sulfonyl chloride involves a two-step mechanism. In the first, slow or rate-determining, step the electrophile forms a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate . The aromatic ring is regenerated from this cationic intermediate by loss of a proton from the sp3-hybridized carbon .


Molecular Structure Analysis

The molecular formula of 3-Chloro-4-nitrobenzene-1-sulfonyl chloride is C6H3Cl2NO4S . Its molecular weight is 256.063 . The InChI code for this compound is 1S/C6H3Cl2NO4S/c7-5-3-4 (14 (8,12)13)1-2-6 (5)9 (10)11/h1-3H .


Chemical Reactions Analysis

3-Chloro-4-nitrobenzene-1-sulfonyl chloride can be used in the preparation of functionalized 1H-indenes via copper-catalyzed arylative cyclization . It also serves as a precursor in the synthesis of N-arylsulfonyl-3-acylindole arylcarbonyl hydrazone derivatives .


Physical And Chemical Properties Analysis

3-Chloro-4-nitrobenzene-1-sulfonyl chloride is a solid compound . It should be stored in an inert atmosphere at 2-8°C .

Scientific Research Applications

Synthesis of Arylsulfonyl Indoles

3-Chloro-4-nitrobenzenesulfonyl chloride is used as a precursor in the synthesis of N-arylsulfonyl-3-acylindole arylcarbonyl hydrazone derivatives . These derivatives exhibit potential nematicidal activity, which could be significant in the development of new pesticides.

Arylative Cyclization

The compound is involved in the preparation of functionalized 1H-indenes through copper-catalyzed arylative cyclization . This method is valuable for constructing complex organic molecules that can serve as building blocks for pharmaceuticals and agrochemicals.

Infrared Spectroscopy Analysis

Due to its unique molecular structure, 3-Chloro-4-nitrobenzenesulfonyl chloride is an excellent candidate for infrared spectroscopy studies . Researchers can use this compound to understand the vibrational modes of similar sulfonyl chlorides.

Bioprocessing Applications

This chemical is used in various bioprocessing applications, particularly in cell culture and transfection processes . It may play a role in the modification of cell surfaces or the transfection of genetic material.

Cell and Gene Therapy Research

In the field of cell and gene therapy , 3-Chloro-4-nitrobenzenesulfonyl chloride can be utilized for the synthesis of compounds that modify genetic material or cell membranes . This is crucial for developing new therapeutic strategies.

Mechanism of Action

The mechanism of action of 3-Chloro-4-nitrobenzene-1-sulfonyl chloride involves electrophilic aromatic substitution . In the first, slow or rate-determining, step the electrophile forms a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate . The aromatic ring is regenerated from this cationic intermediate by loss of a proton from the sp3-hybridized carbon .

Safety and Hazards

3-Chloro-4-nitrobenzene-1-sulfonyl chloride is considered hazardous . It has the signal word “Danger” and the hazard statement H314 . Precautionary statements include P260-P280-P303+P361+P353-P301+P330+P331-P304+P340+P310-P305+P351+P338+P310 .

Future Directions

The potential nematicidal activity of N-arylsulfonyl-3-acylindole arylcarbonyl hydrazone derivatives, which can be synthesized using 3-Chloro-4-nitrobenzene-1-sulfonyl chloride, suggests possible future directions in the field of pest control .

properties

IUPAC Name

3-chloro-4-nitrobenzenesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3Cl2NO4S/c7-5-3-4(14(8,12)13)1-2-6(5)9(10)11/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYKPVHSGMXQEEY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1S(=O)(=O)Cl)Cl)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3Cl2NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30660015
Record name 3-Chloro-4-nitrobenzene-1-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30660015
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Chloro-4-nitrobenzene-1-sulfonyl chloride

CAS RN

64835-30-9
Record name 3-Chloro-4-nitrobenzene-1-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30660015
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 64835-30-9
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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